Cas no 2228407-98-3 (2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine)
2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine
- 2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine
- 2228407-98-3
- EN300-1999942
-
- Inchi: 1S/C8H14N2OS/c1-6(2)8-10-5-7(12-8)11-4-3-9/h5-6H,3-4,9H2,1-2H3
- InChI Key: BZQZDICMIIFQOS-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1C(C)C)OCCN
Computed Properties
- Exact Mass: 186.08268425g/mol
- Monoisotopic Mass: 186.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 76.4Ų
2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999942-0.05g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 0.05g |
$1308.0 | 2023-09-16 | ||
| Enamine | EN300-1999942-0.1g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 0.1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1999942-0.25g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 0.25g |
$1432.0 | 2023-09-16 | ||
| Enamine | EN300-1999942-0.5g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 0.5g |
$1495.0 | 2023-09-16 | ||
| Enamine | EN300-1999942-1.0g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 1g |
$1557.0 | 2023-05-31 | ||
| Enamine | EN300-1999942-2.5g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 2.5g |
$3051.0 | 2023-09-16 | ||
| Enamine | EN300-1999942-5.0g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 5g |
$4517.0 | 2023-05-31 | ||
| Enamine | EN300-1999942-10.0g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 10g |
$6697.0 | 2023-05-31 | ||
| Enamine | EN300-1999942-1g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 1g |
$1557.0 | 2023-09-16 | ||
| Enamine | EN300-1999942-5g |
2-{[2-(propan-2-yl)-1,3-thiazol-5-yl]oxy}ethan-1-amine |
2228407-98-3 | 5g |
$4517.0 | 2023-09-16 |
2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine
2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine (CAS No. 2228407-98-3): An Emerging Compound in Medicinal Chemistry
2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine (CAS No. 2228407-98-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular structure of 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine is characterized by a thiazole ring substituted with an isopropyl group and an ethylamine moiety. The presence of these functional groups imparts specific chemical and biological properties that make it a promising candidate for drug development. Recent studies have highlighted the importance of thiazole derivatives in various therapeutic areas, particularly in the treatment of neurological disorders and cancer.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the pharmacological properties of 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine. The compound was found to exhibit potent neuroprotective effects in vitro and in vivo models of neurodegenerative diseases. Specifically, it demonstrated significant antioxidant and anti-inflammatory activities, which are crucial for mitigating neuronal damage and promoting cell survival.
The mechanism of action of 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine involves the modulation of key signaling pathways involved in oxidative stress and inflammation. It was observed that the compound effectively scavenged reactive oxygen species (ROS) and inhibited the activation of nuclear factor-kappa B (NF-κB), a transcription factor known to play a central role in inflammatory responses. These findings suggest that 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine could be a valuable therapeutic agent for conditions characterized by oxidative stress and inflammation.
Beyond its neuroprotective effects, 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine has also shown promise in cancer research. A study published in Cancer Letters reported that the compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its antitumor activity involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by targeting key cell cycle regulators.
The structural flexibility and functional versatility of 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine make it an attractive candidate for further optimization and drug development. Researchers are currently exploring structure–activity relationship (SAR) studies to identify analogs with enhanced potency and selectivity. These efforts aim to develop more effective therapeutic agents with improved pharmacokinetic properties and reduced side effects.
In addition to its potential therapeutic applications, 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine has also been studied for its use as a chemical probe in biological research. Its ability to selectively modulate specific signaling pathways makes it a valuable tool for investigating the molecular mechanisms underlying various diseases. For instance, it has been used to study the role of oxidative stress in neurodegenerative diseases and the regulation of apoptosis in cancer cells.
The synthesis of 2-{2-(propan-2-yl)-1,3-thiazol-5-yloxy}ethan-1-amine involves a multi-step process that includes the formation of the thiazole ring followed by substitution reactions to introduce the isopropyl and ethylamine groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both academic research and industrial applications.
In conclusion, 2-{2-(propan-2-ylyl)-1,3-thiazol-l5-yloxy}ethan-l -amine (CAS No. 228407 -98 - 3) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological profile make it an exciting area of research in medicinal chemistry. As further studies continue to elucidate its mechanisms of action and optimize its properties, this compound may pave the way for new treatments for neurological disorders, cancer, and other diseases characterized by oxidative stress and inflammation.
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